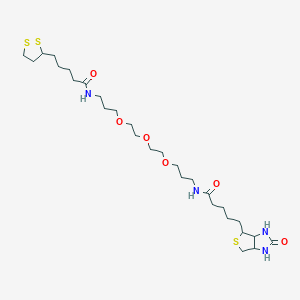
Biotin-PEG3-Lipoamide
描述
Biotin-PEG3-Lipoamide: is a compound that combines biotin, a vitamin known for its strong affinity to avidin and streptavidin proteins, with a polyethylene glycol (PEG) linker and lipoamide. This combination enhances the compound’s solubility and stability, making it useful in various biochemical applications .
作用机制
Target of Action
Biotin-PEG3-Lipoamide, also known as alpha-Lipoamide-omega-biotinyl tri(ethylene glycol), is primarily used to introduce biotin into proteins, antibodies, or other biomolecules . It reacts with the thiol groups in these biomolecules to form a thioether bond, enabling specific labeling and functionalization .
Mode of Action
The compound interacts with its targets through a lipoamide group, which forms dative bonds with gold, silver, and other metals . The biotin moiety of the compound can bind to proteins such as avidin or streptavidin, which have a high affinity for biotin . This interaction facilitates the attachment of the compound to its targets, leading to changes in their properties or functions .
Biochemical Pathways
Biotin, a component of this compound, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . These enzymes are involved in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
Pharmacokinetics
this compound is a water-soluble PEGylation reagent . The water-soluble dPEG® linker improves the hydrophilicity of the biotin label, which is poorly soluble in water, reducing aggregation, precipitation, and non-specific interactions due to hydrophobicity . This property likely impacts the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biomolecules it targets. For instance, when introduced into proteins or antibodies, it can enable specific labeling and functionalization, potentially altering the properties or functions of these biomolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s water solubility may enhance its stability and efficacy in aqueous environments . Additionally, the compound’s interaction with its targets can be influenced by the presence of thiol groups in the target biomolecules
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-Lipoamide typically involves the conjugation of biotin to a PEG linker, followed by the attachment of lipoamide. The process often uses reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides to facilitate the formation of stable amide bonds .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process ensures high purity and consistency, which is crucial for its applications in research and industry .
化学反应分析
Types of Reactions: Biotin-PEG3-Lipoamide undergoes various chemical reactions, including:
Oxidation and Reduction: The lipoamide moiety can undergo redox reactions, converting between its oxidized and reduced forms.
Substitution: The biotin and PEG components can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: NHS esters and carbodiimides for amide bond formation
Major Products: The major products of these reactions include biotinylated proteins and peptides, which retain their biological activity and can be used in various assays and purification processes .
科学研究应用
Chemistry: Biotin-PEG3-Lipoamide is used in chemical research for labeling and crosslinking studies.
Biology: In biological research, this compound is used for affinity purification and detection of biotinylated molecules. It is also employed in studying protein-protein interactions and cellular processes .
Medicine: In medical research, this compound is used in diagnostic assays and therapeutic applications. Its biotin moiety allows for targeted delivery and detection, enhancing the sensitivity and specificity of various medical tests .
Industry: Industrially, this compound is used in the production of biotinylated reagents and kits for research and diagnostic purposes. Its stability and solubility make it suitable for large-scale production and use .
相似化合物的比较
Biotin-PEG2-Lipoamide: Similar in structure but with a shorter PEG linker, affecting its solubility and flexibility.
Biotin-PEG4-Lipoamide: Contains a longer PEG linker, which may enhance solubility but could affect the binding efficiency.
EZ-link psoralen-PEG3-biotin: Used for crosslinking DNA and RNA, highlighting its application in nucleic acid research .
Uniqueness: Biotin-PEG3-Lipoamide is unique due to its balanced PEG linker length, providing optimal solubility and stability without compromising binding efficiency. Its combination of biotin and lipoamide makes it versatile for various biochemical and medical applications .
属性
IUPAC Name |
5-(dithiolan-3-yl)-N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N4O6S3/c33-25(9-3-1-7-22-11-20-40-41-22)29-12-5-14-36-16-18-38-19-17-37-15-6-13-30-26(34)10-4-2-8-24-27-23(21-39-24)31-28(35)32-27/h22-24,27H,1-21H2,(H,29,33)(H,30,34)(H2,31,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUJKFCBMVRCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



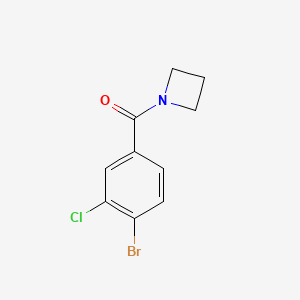

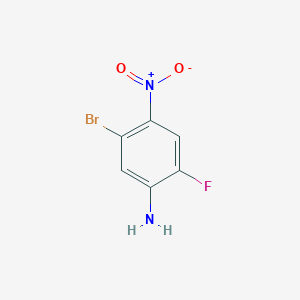
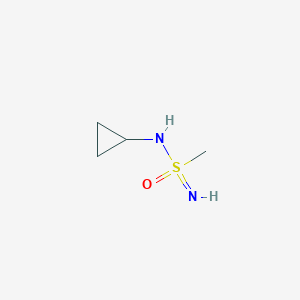
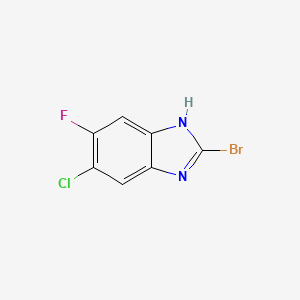
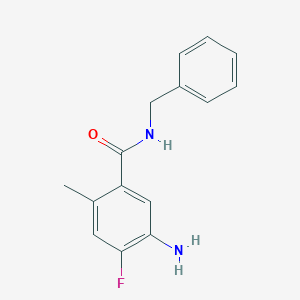
![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)
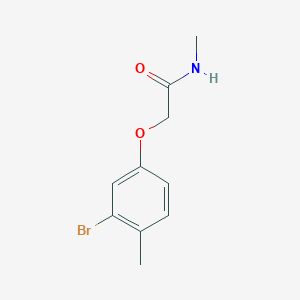
![{Bicyclo[4.1.0]heptan-3-yl}methanethiol](/img/structure/B1383939.png)
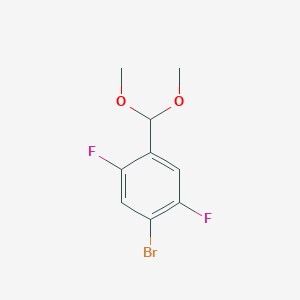
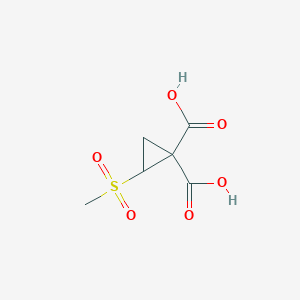
![2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride](/img/structure/B1383944.png)

